6-Dimethylaminopurine

CDK1 Cell Cycle Kinase Inhibitor

For researchers in reproductive biology and CDK studies, 6-Dimethylaminopurine (6-DMAP) is the definitive broad-spectrum serine/threonine kinase inhibitor. Unlike second-generation analogs roscovitine or olomoucine, 6-DMAP's unique physicochemical properties — including 50 mg/mL water solubility that eliminates reliance on DMSO — and validated multi-species efficacy in oocyte activation and GV arrest make it an irreplaceable tool. Substituting analogs risks protocol divergence. Source a foundational purine CDK inhibitor with ≥98% purity, available in clear aqueous solutions ideal for sensitive high-content screening. This is the original, broad-spectrum standard for parthenogenesis, SCNT, and p53-independent apoptosis research.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 104245-07-0
Cat. No. B021663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dimethylaminopurine
CAS104245-07-0
Synonyms6,6-dimethyladenine
6-(dimethylamino)purine
6-dimethylaminopurine
6-DMAP
adenine, N,N-dimethyl-
adenine, N6,N6-dimethyl-
dimethyladenine
dimethylaminopurine
N(6),N(6)-dimethyladenine
N,N-dimethyladenine
purine, 6-(dimethylamino)-
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1NC=N2
InChIInChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)
InChIKeyBVIAOQMSVZHOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Dimethylaminopurine (6-DMAP, CAS 938-55-6): Purine-Derived Protein Kinase and CDK Inhibitor for Oocyte Maturation and Cell Cycle Research


6-Dimethylaminopurine (6-DMAP, also known as N6,N6-dimethyladenine, CAS 938-55-6) is a purine-based analog that functions as a broad-spectrum inhibitor of serine/threonine protein kinases and cyclin-dependent kinases (CDKs) [1]. It is recognized as one of the foundational small molecules in the development of purine-based CDK inhibitors, having served as a chemical starting point for the optimization of more potent and selective clinical candidates like roscovitine (CYC202) [2]. Its primary mechanism involves competitive binding at the ATP-binding pocket of kinases, particularly p34cdc2/cyclin B (CDK1), leading to the inhibition of cell cycle progression and the induction of premature mitosis or meiotic arrest . In reproductive biology, 6-DMAP is a standard tool for artificial oocyte activation and the synchronization of nuclear transfer procedures .

Why Direct Substitution with 6-Dimethylaminopurine Analogs (Olomoucine, Roscovitine) Is Not a Viable Procurement Strategy


Despite belonging to the same class of purine-based CDK inhibitors, 6-DMAP exhibits a fundamentally distinct biological profile compared to its optimized successors, olomoucine and roscovitine. While the latter compounds were engineered for higher potency and selectivity, 6-DMAP retains a unique, broad-spectrum inhibitory activity and distinct physicochemical properties that dictate its specific utility [1]. Direct head-to-head studies demonstrate that the ratios of cellular to biochemical potency (M-IC50/K-IC50) differ significantly between these agents, and their effects on cellular structures like spindles and chromatin are not equivalent [2]. Furthermore, 6-DMAP demonstrates higher aqueous solubility than many related purine inhibitors, a critical factor for certain in vitro experimental workflows . Substituting 6-DMAP with a more selective analog like roscovitine in a protocol optimized for broad kinase inhibition or specific oocyte activation outcomes can lead to divergent experimental results, making it essential to select the compound based on validated, application-specific performance data.

Quantitative Comparative Performance of 6-Dimethylaminopurine vs. Analogs for Procurement Decision Support


Broad Kinase Inhibition: Quantified Biochemical Potency (K-IC50) Against CDK1/Cyclin B vs. Olomoucine and Roscovitine

6-DMAP demonstrates measurable, though lower, biochemical potency against isolated p34cdc2/cyclin B kinase complex from Xenopus eggs compared to the more advanced analogs olomoucine and roscovitine [1]. The inhibitory properties of 6-DMAP, olomoucine, and roscovitine towards this target revealed K-IC50 values of 300 µM, 40 µM, and 10 µM, respectively [1]. This 30-fold difference in potency between 6-DMAP and roscovitine confirms 6-DMAP's identity as the foundational, less potent member of this inhibitor class.

CDK1 Cell Cycle Kinase Inhibitor

Cellular Functional Potency: Inhibition of Progesterone-Induced Oocyte Maturation (M-IC50) vs. Olomoucine and Roscovitine

In a cellular context assessing inhibition of progesterone-induced maturation in Xenopus oocytes, the functional potency (M-IC50) values for 6-DMAP, olomoucine, and roscovitine were 200 µM, 100 µM, and 20 µM, respectively [1]. Critically, the ratio of cellular to biochemical potency (M-IC50/K-IC50) was found to be higher for roscovitine and olomoucine than for 6-DMAP, indicating that 6-DMAP's cellular activity more directly reflects its biochemical inhibition of the target [1].

Oocyte Maturation Progesterone CDK1

Efficiency in Inducing Pronucleus Formation: A Direct Functional Comparison with Olomoucine and Roscovitine

The functional outcome of oocyte activation, measured by the efficiency of pronucleus formation, differs significantly between 6-DMAP and its analogs. When drugs were microinjected into matured Xenopus oocytes, both olomoucine (100 µM) and roscovitine (50 µM) induced pronucleus formation more efficiently than did 6-DMAP at an equal or higher concentration (100 µM) [1]. This demonstrates that despite sharing a target, the optimized analogs are superior in driving this specific nuclear event, likely due to their enhanced potency and selectivity.

Pronucleus Formation Oocyte Activation Parthenogenesis

Oocyte Cleavage Rate Enhancement in Spix's Yellow-Toothed Cavy: A Species-Specific Performance Metric

In a study on assisted reproductive technologies (ARTs) for the Spix's yellow-toothed cavy (Galea spixii), a non-model species, the addition of 6-DMAP to the oocyte activation protocol yielded a quantifiable benefit. After five days, the presence of 6-DMAP increased oocyte cleavage rates to 69.3% ± 5.0%, compared to 53.5% ± 3.5% for activation without the compound [1]. This improvement was achieved without significantly affecting subsequent morula formation rates (13.2% ± 3.1% vs. 17.3% ± 2.9%) [1].

Assisted Reproduction Cleavage Rate Wildlife Conservation

Aqueous Solubility Benchmark: Facilitating In Vitro Assay Development vs. Less Soluble Purine Analogs

A key practical differentiator for 6-DMAP is its high aqueous solubility. Reputable vendor specifications report a solubility of 50 mg/mL in water, yielding a clear to hazy, colorless to light yellow solution . In contrast, many other purine-based kinase inhibitors, including advanced analogs like roscovitine and purvalanol, exhibit significantly lower aqueous solubility, often requiring DMSO or other organic co-solvents for in vitro assays [1]. This property directly impacts experimental design by reducing the need for potentially cytotoxic organic solvents.

Solubility Assay Development Formulation

Validated Application Scenarios for 6-Dimethylaminopurine Based on Quantitative Performance Evidence


Artificial Oocyte Activation and Parthenogenetic Embryo Development in Non-Model Mammalian Species

As demonstrated by a 15.8 percentage point increase in cleavage rate in Spix's yellow-toothed cavy oocytes, 6-DMAP is a validated reagent for improving outcomes in assisted reproductive technologies (ARTs) for wildlife conservation and developmental biology [1]. Its broad-spectrum kinase inhibition provides a reliable, albeit less potent, activation stimulus that enhances early cleavage events without disrupting subsequent developmental milestones like morula formation. For laboratories working with non-model or recalcitrant species, 6-DMAP offers a tested, species-specific performance advantage over more selective CDK inhibitors, which may not have been validated in such diverse biological contexts [1].

Synchronization and Arrest of Meiotic Maturation in Bovine and Porcine Oocyte Research

6-DMAP is a standard tool for reversibly arresting oocytes at the germinal vesicle (GV) stage to synchronize maturation prior to in vitro fertilization (IVF) or somatic cell nuclear transfer (SCNT) [1]. Studies in bovine oocytes show that treatment with 2 mM 6-DMAP effectively maintains the GV stage in 85% of oocytes after 24 hours, providing a window for experimental manipulation [2]. Furthermore, in porcine oocytes, a 2-hour treatment with 2 mM 6-DMAP yields a significant improvement in activation rate (51.2%) and blastocyst growth rate (25.2%) [3]. This validated, multi-species protocol makes 6-DMAP a reliable and cost-effective choice for synchronizing large cohorts of oocytes in agricultural biotechnology and basic research.

Investigating p53-Independent Apoptosis Pathways in Human Lymphoma and Leukemia Cell Lines

6-DMAP serves as a specific tool for probing p53-independent mechanisms of apoptosis. In the human lymphoma U937 cell line, treatment with 5 mM 6-DMAP for 16 hours induces apparent DNA fragmentation, a hallmark of apoptosis, without requiring a functional p53 pathway [1]. Its efficacy in inducing apoptosis in leukemia cell lines like HL-60 also distinguishes it from related purines like puromycin and its aminonucleoside derivative, which elicit different cytokinetic and molecular effects [2]. For researchers focused on cancer cell signaling and death pathways, 6-DMAP provides a defined chemical probe to dissect p53-independent apoptotic signaling, complementing studies using more selective or p53-dependent agents.

Aqueous-Phase Assay Development Requiring High Solubility Kinase Inhibitors

The high aqueous solubility of 6-DMAP (50 mg/mL in water) directly facilitates the development of cell-based and biochemical assays where minimizing organic solvent (e.g., DMSO) is critical [1]. This property simplifies the preparation of stock solutions and working concentrations in standard cell culture media or buffer systems, reducing the risk of solvent-induced cytotoxicity or precipitation artifacts [1]. For researchers designing high-throughput screens or sensitive cell-based assays where solvent effects must be minimized, 6-DMAP's favorable solubility profile represents a clear technical advantage over many less soluble purine-based kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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